3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-7-9(2)17(16-8)12-13(18)15-11-6-4-3-5-10(11)14-12/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRXDCPWUYWHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-324977 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one exhibits anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated its effectiveness against breast cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
2. Antimicrobial Properties
This compound has also been investigated for its antimicrobial potential. Its structural features contribute to its ability to inhibit the growth of bacterial strains, making it a candidate for developing new antibiotics. In vitro studies have shown significant activity against both Gram-positive and Gram-negative bacteria.
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in models of inflammation. It has been found to reduce inflammatory markers and cytokine production, suggesting its potential use in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of WAY-324977 involves its interaction with specific molecular targets in bacterial cells. It inhibits the growth of bacteria by interfering with essential cellular processes, such as protein synthesis and cell wall formation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Observations :
Antiviral Activity
- Furan-Substituted Derivatives : Exhibit EC₅₀ values of 2.1–4.8 μM against SARS-CoV-2, attributed to interactions with the viral main protease’s catalytic dyad .
- Pyrazole Analogs : While direct data are lacking, the dimethylpyrazole group’s rigidity may mimic natural substrates of viral proteases, suggesting comparable mechanisms .
Antibacterial Activity
Anti-Inflammatory and Anticancer Potential
- 3-Functionalized quinoxalinones broadly inhibit pro-inflammatory cytokines (e.g., TNF-α) and angiogenesis pathways . The dimethylpyrazole substituent’s electron-donating effects could enhance π-π stacking with kinase domains.
Mechanistic Insights
- C–H Functionalization : The target compound’s synthesis aligns with strategies using hypervalent iodine(III) reagents, which proceed via radical or electrophilic pathways to stabilize transition states .
- Structure-Activity Relationships (SAR) : Pyrazole substituents increase metabolic stability compared to furan or oxadiazole groups, as methyl groups resist oxidative degradation .
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the quinoxaline family, which is known for its various pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings.
- Molecular Formula : C13H12N4O
- Molecular Weight : 240.26 g/mol
- CAS Number : 129227-36-7
- Appearance : White to almost white powder
- Melting Point : 120 °C
Antimicrobial Activity
Research indicates that derivatives of quinoxaline exhibit significant antimicrobial properties. A study synthesized various pyrazole derivatives and evaluated their antibacterial and antibiofilm activities. The results demonstrated that compounds with a pyrazole scaffold showed promising activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antiviral Activity
Quinoxaline derivatives have been explored as potential antiviral agents. For instance, one study reported that certain quinoxaline nucleosides exhibited inhibitory effects on HIV-1 with an effective concentration (EC50) of 0.15 µg/mL . While specific data on this compound's antiviral activity is limited, its structural similarity to other active quinoxaline compounds suggests it may possess similar properties.
Anticancer Activity
The anticancer potential of quinoxaline derivatives has been widely studied. For example, certain compounds demonstrated significant cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range . Although direct studies on this compound are scarce, its structural features align it with other effective anticancer agents.
Study 1: Antibacterial and Antibiofilm Activity
In a recent study published in Pharmaceuticals, researchers synthesized multiple pyrazole and quinoxaline derivatives to assess their antibacterial and antibiofilm activities. The results indicated that specific derivatives significantly inhibited biofilm formation and displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Properties
Another investigation focused on the synthesis of novel quinoxaline derivatives for anticancer applications. The study highlighted several compounds exhibiting low IC50 values against various cancer cell lines, suggesting that modifications in the quinoxaline structure could enhance anticancer efficacy .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, quinoxalin-2(1H)-one derivatives are often synthesized by reacting quinoxaline precursors with substituted pyrazoles in dimethyl sulfoxide (DMSO) under basic conditions (e.g., triethylamine) at room temperature . Yield optimization requires precise control of stoichiometric ratios (e.g., 1:1.2 for quinoxaline:pyrazole), reaction time (12–24 hours), and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to achieving >95% purity .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., pyrazole C3 and C5 methyl groups vs. quinoxaline protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNO, exact mass 283.107 g/mol) and detects impurities .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and torsional strain in the pyrazole-quinoxaline linkage .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335).
- First Aid : In case of exposure, rinse eyes with water for 15 minutes (P305+P351) and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in heterocyclic coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the pyrazole N1 position is nucleophilic, favoring electrophilic substitution .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. acetonitrile) on reaction kinetics. Polar aprotic solvents stabilize transition states in SNAr mechanisms .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) to distinguish specific inhibition from nonspecific toxicity .
- Off-Target Profiling : Use kinase/phosphatase panels to identify cross-reactivity. For instance, quinoxaline derivatives may inhibit both MAPK and unrelated ATP-binding proteins .
- Metabolic Stability Assays : Incubate with liver microsomes to assess degradation pathways that alter bioactivity .
Q. How to design experiments assessing environmental persistence and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to pH 3–10 buffers at 25–50°C. Monitor degradation via HPLC-UV, noting pyrazole ring cleavage under acidic conditions .
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight-driven degradation. Quinoxaline moieties are prone to photooxidation, forming nitro derivatives .
- Ecotoxicity Screening : Test on Daphnia magna or algal cultures to quantify LC values and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
